(3S,4S)-3-Methylnona-1,5-dien-4-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
210036-31-0 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
(3S,4S)-3-methylnona-1,5-dien-4-ol |
InChI |
InChI=1S/C10H18O/c1-4-6-7-8-10(11)9(3)5-2/h5,7-11H,2,4,6H2,1,3H3/t9-,10-/m0/s1 |
InChI Key |
XRKYXUAJVIKWKG-UWVGGRQHSA-N |
Isomeric SMILES |
CCCC=C[C@@H]([C@@H](C)C=C)O |
Canonical SMILES |
CCCC=CC(C(C)C=C)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3s,4s 3 Methylnona 1,5 Dien 4 Ol
Asymmetric Synthesis Approaches
The precise installation of the two contiguous stereocenters in (3S,4S)-3-methylnona-1,5-dien-4-ol requires sophisticated asymmetric synthesis techniques. Both biocatalytic and metal-catalyzed methods have emerged as powerful tools for achieving high levels of stereocontrol.
Biocatalytic and Chemoenzymatic Transformations
Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Enzymes, operating under mild conditions, can catalyze a wide range of transformations with exceptional enantio- and diastereoselectivity.
Kinetic resolution (KR) and dynamic kinetic resolution (DKR) are powerful enzymatic methods for separating racemic mixtures of chiral compounds. In a kinetic resolution, an enzyme selectively reacts with one enantiomer of a racemate, allowing for the separation of the unreacted enantiomer and the product. However, the maximum theoretical yield for the desired enantiomer is limited to 50%. Dynamic kinetic resolution overcomes this limitation by coupling the enzymatic resolution with in-situ racemization of the starting material, theoretically enabling a 100% yield of the desired enantiopure product. nih.gov
For the synthesis of this compound, a chemoenzymatic DKR of a racemic mixture of 3-methylnona-1,5-dien-4-ol would be a highly effective strategy. This approach typically involves the use of a lipase (B570770), such as Candida antarctica lipase B (CALB), for the enantioselective acylation of the alcohol, in conjunction with a metal catalyst, often ruthenium-based, to facilitate the racemization of the unreacted alcohol. acs.orgnih.gov The enzyme would selectively acylate the (3R,4R)-enantiomer, leaving the desired (3S,4S)-enantiomer to accumulate.
Several studies on analogous allylic alcohols have demonstrated the efficacy of this approach. For instance, the DKR of sterically hindered allylic alcohols using CALB and a ruthenium catalyst has been shown to produce optically pure allylic acetates with excellent enantioselectivity (>99% ee). acs.orgnih.gov Lipase from Burkholderia cepacia immobilized on multiwalled carbon nanotubes has also been effectively used for the stereoselective acylation of secondary allylic alcohols. nih.gov
Table 1: Examples of Enzyme-Mediated Kinetic Resolution of Allylic Alcohols
| Enzyme | Substrate | Acylating Agent | Solvent | Conversion (%) | Enantiomeric Excess (ee %) | Reference |
| Burkholderia cepacia lipase (BCL) | (R,S)-1-octen-3-ol | Vinyl acetate (B1210297) | n-hexane | ~50 | >99 (for R-acetate) | nih.gov |
| Candida antarctica lipase B (CALB) | Racemic 1-phenylethanol | Isopropenyl acetate | Toluene | >99 | >99 (for R-ester) | researchgate.net |
| Pseudomonas fluorescens lipase | Racemic allylic acetate derivative | - (hydrolysis) | - | 81 | 96 (for alcohol) | nih.gov |
Note: This table presents data for analogous compounds to illustrate the potential of the methodology for the target compound.
An alternative and highly attractive biocatalytic route to this compound is the stereoselective reduction of the corresponding prochiral ketone, 3-methylnona-1,5-dien-4-one. This transformation can be achieved using alcohol dehydrogenases (ADHs), which are enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones. nih.gov By selecting an appropriate ADH, the ketone can be reduced to the desired (3S,4S)-alcohol with high diastereo- and enantioselectivity.
The synthesis of all four stereoisomers of 4-methylheptan-3-ol, a structurally similar pheromone, has been successfully demonstrated using a one-pot, multi-enzymatic system. mdpi.com This process involved the sequential use of an ene-reductase (ER) to set the stereocenter at C4, followed by an alcohol dehydrogenase (ADH) to establish the stereocenter at C3. mdpi.com A similar strategy could be envisioned for this compound, where the reduction of 3-methylnona-1,5-dien-4-one with a specific ADH would yield the target molecule. The use of co-expressed carbonyl reductase and cofactor-regeneration enzymes in E. coli provides a robust system for such bioreductions. nih.gov
Table 2: Examples of Bioreduction of Prochiral Ketones
| Enzyme System | Substrate | Product Stereoisomer | Diastereomeric Excess (de %) | Enantiomeric Excess (ee %) | Reference |
| OYE1-W116V and ADH440 | 4-methylhept-4-en-3-one | (3S,4S)-4-methylheptan-3-ol | 94 | 99 | mdpi.com |
| OYE2.6 and ADH440 | 4-methylhept-4-en-3-one | (3S,4R)-4-methylheptan-3-ol | 99 | 99 | mdpi.com |
| OYE1-W116V and ADH270 | 4-methylhept-4-en-3-one | (3R,4S)-4-methylheptan-3-ol | 92 | 99 | mdpi.com |
| OYE2.6 and ADH270 | 4-methylhept-4-en-3-one | (3R,4R)-4-methylheptan-3-ol | 99 | 99 | mdpi.com |
Note: This table showcases the synthesis of a structurally similar compound, demonstrating the potential for producing specific stereoisomers.
Deracemization is an elegant process that converts a racemic mixture into a single enantiomer, achieving a theoretical yield of 100%. One approach to the deracemization of a racemic mixture of 3-methylnona-1,5-dien-4-ol involves a one-pot sequential photo-biocatalytic system. acs.org This method combines a non-stereoselective photooxidation of the racemic alcohol to the corresponding ketone, followed by a highly stereoselective bioreduction of the intermediate ketone to the desired enantiopure alcohol using an alcohol dehydrogenase. acs.org
Another strategy for deracemization involves the use of a pair of stereocomplementary enzymes or a non-stereoselective enzyme in a hydrogen-borrowing cascade. acs.org This process can achieve the racemization of an alcohol, which can then be coupled with a kinetic resolution to afford the desired enantiomer in high yield. Palladium-catalyzed deracemization of racemic allylic carbonates in water has also been reported as an effective method. nih.gov
Metal-Catalyzed Asymmetric Synthesis
Metal-catalyzed reactions offer a versatile and efficient means of achieving asymmetric transformations. Chiral metal complexes can create a chiral environment that directs the stereochemical outcome of a reaction with high precision.
Asymmetric hydrogenation and transfer hydrogenation of the prochiral ketone, 3-methylnona-1,5-dien-4-one, represent a direct and atom-economical route to this compound. These reactions typically employ chiral ruthenium, rhodium, or iridium complexes as catalysts. The choice of the chiral ligand is crucial for achieving high diastereo- and enantioselectivity.
Asymmetric Allylation Reactions (e.g., Keck Allylation, Barbier-type allylation)
Asymmetric allylation reactions are powerful tools for the enantioselective formation of homoallylic alcohols, which are key intermediates in the synthesis of natural products. researchgate.net These methods involve the addition of an allyl nucleophile to an aldehyde, creating a new stereocenter.
Keck Asymmetric Allylation: The Keck allylation utilizes a chiral titanium-BINOL complex as a Lewis acid catalyst to promote the addition of an allylstannane to an aldehyde. wikipedia.orglibretexts.org The choice of (R)- or (S)-BINOL dictates the absolute stereochemistry of the resulting alcohol. wikipedia.org For the synthesis of this compound, a plausible approach would involve the Keck allylation of (E)-hex-2-enal with an appropriate allylstannane. The reaction's success hinges on the catalyst's ability to effectively shield one face of the aldehyde. The catalyst is typically prepared in situ from titanium tetraisopropoxide and enantiopure BINOL. wikipedia.orgchempedia.info
A proposed retrosynthesis starting from the target molecule would identify (E)-hex-2-enal and a 3-methyl-substituted allyl stannane (B1208499) as key precursors for this C-C bond formation.
Barbier-type Allylation: The Barbier reaction generates the organometallic nucleophile in situ from an allyl halide and a metal, such as zinc, indium, or samarium, which then adds to a carbonyl compound. wikipedia.org This one-pot procedure is advantageous as it avoids the separate preparation of often unstable organometallic reagents. wikipedia.org The use of water-insensitive metals like zinc or indium allows the reaction to be performed in aqueous media, aligning with green chemistry principles. wikipedia.orgrsc.org To achieve asymmetry, either a chiral ligand, a chiral auxiliary on the substrate, or a chiral solvent can be employed. A substrate-controlled Barbier-type allylation could be envisioned where a chiral aldehyde reacts with an achiral allyl bromide, or vice-versa, to install the required stereocenters. rsc.orgrsc.org
| Reaction Type | Metal/Catalyst | Allyl Source | Carbonyl Source | Key Features |
| Keck Allylation | Ti(OiPr)₄ / BINOL | Allyltributylstannane | Aldehyde | High enantioselectivity, predictable stereochemistry based on BINOL isomer. wikipedia.org |
| Barbier-type Allylation | Zn, In, SmI₂ | Allyl Bromide | Aldehyde | In situ generation of nucleophile, can be run in aqueous media. wikipedia.orgrsc.org |
Chiral Ligand-Controlled Additions
The use of chiral ligands to control the stereochemical outcome of metal-catalyzed reactions is a cornerstone of modern asymmetric synthesis. In the context of synthesizing this compound, a chiral ligand would coordinate to a metal center, creating a chiral environment that directs the approach of the reacting substrates.
Various classes of chiral ligands have been developed, including those based on diols, diamines, and phosphines. nih.govnih.govsigmaaldrich.com For instance, chiral diene ligands have been successfully used in rhodium-catalyzed asymmetric additions. sigmaaldrich.com Similarly, chiral diol ligands like BINOL and its derivatives are effective in copper-mediated C-H alkynylation and other transformations. nih.govresearchgate.net
In a potential synthetic route, the addition of an organometallic reagent (e.g., an alkynylide or an alkenylzinc species) to an aldehyde could be rendered highly stereoselective by a metal complex bearing a carefully designed chiral ligand. The ligand's structure creates a "chiral pocket" around the metal's active site, forcing the substrates to adopt a specific orientation in the transition state, thus leading to the preferential formation of one enantiomer. dicp.ac.cn
Table of Representative Chiral Ligands and Their Applications:
| Ligand Type | Example | Metal | Typical Reaction |
| Chiral Diol | (R)-BINOL | Ti, Cu | Asymmetric Allylation, Alkynylation wikipedia.orgresearchgate.net |
| Chiral Diene | (R,R)-Ph-bod* | Rh | 1,4-Addition of Boronic Acids sigmaaldrich.com |
| Chiral Phosphine | Josiphos, PPFA | Rh, Ir, Pd | Asymmetric Hydrogenation, Cross-Coupling researchgate.net |
| Chiral Diamine | SpiroPAP | Ir | Asymmetric Hydrogenation dicp.ac.cn |
Chiral Auxiliary and Chiral Pool Strategies
The chiral pool refers to the collection of inexpensive, enantiomerically pure compounds available from natural sources, such as amino acids, sugars, and terpenes. nih.gov A synthesis starting from a chiral pool molecule already possesses one or more defined stereocenters, which can be used to induce the formation of subsequent stereocenters.
For the synthesis of this compound, a potential starting material from the chiral pool could be an amino acid or a hydroxy acid. For example, a derivative of L-alanine could serve as the source of the C3-methyl stereocenter. The synthesis would then involve chain extension and functional group manipulations to construct the rest of the molecule, with the original stereocenter guiding the stereochemistry of the newly formed C4-hydroxyl group.
A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed and can often be recovered. wikipedia.org
Evans oxazolidinone auxiliaries are a prominent example, widely used to direct stereoselective alkylations and aldol (B89426) reactions. wikipedia.orgyoutube.com To synthesize the target dienol, one could attach an Evans auxiliary to a propionate (B1217596) unit. Deprotonation would form a stereodefined Z-enolate, where the auxiliary's substituent blocks one face of the enolate. youtube.com Subsequent reaction with an electrophile, such as (E)-hex-2-enal in an aldol-type reaction, would proceed with high diastereoselectivity. youtube.com The bulky group on the auxiliary forces the electrophile to approach from the less hindered face, establishing the desired relative stereochemistry. Subsequent removal of the auxiliary would yield the chiral product. wikipedia.orgyoutube.com
Another powerful auxiliary is pseudoephedrine, which can be used to form amides that undergo highly diastereoselective alkylations. nih.gov This method is particularly effective for creating quaternary carbon centers. nih.gov
| Chiral Auxiliary | Attachment | Key Reaction | Stereocontrol Mechanism |
| Evans Oxazolidinone | Forms N-acyl oxazolidinone | Aldol Reaction, Alkylation | Chelation-controlled transition state; steric hindrance from auxiliary substituent. youtube.comyoutube.com |
| Pseudoephedrine | Forms amide | Alkylation | Steric hindrance from the auxiliary's methyl group and chelation to the lithium cation. nih.gov |
| Camphor-derived | Forms ester | Alkylation, Diels-Alder | Steric hindrance from the concave camphor (B46023) skeleton. researchgate.net |
Organocatalytic Approaches to Chiral Dienol Formation
Organocatalysis employs small organic molecules to catalyze chemical reactions, avoiding the use of metals. nih.govyoutube.com This field has grown rapidly, with chiral amines, amino acids (like proline), and Brønsted acids being used to achieve high enantioselectivity. youtube.comyoutube.com
For the formation of a chiral dienol, an organocatalytic approach could involve the asymmetric addition of a nucleophile to an α,β-unsaturated aldehyde. For instance, a chiral secondary amine catalyst, such as a derivative of proline or a MacMillan catalyst, could react with an aldehyde to form a transient enamine. youtube.comyoutube.com This enamine would then react with an electrophile. Alternatively, the catalyst could activate an α,β-unsaturated aldehyde towards nucleophilic attack by forming a chiral iminium ion, which lowers the LUMO of the dienophile. youtube.com This strategy is highly effective in reactions like Diels-Alder and conjugate additions. While a direct application to form the specific this compound structure is not straightforward, a multi-step sequence involving an organocatalytic key step to set one or both stereocenters could be designed.
Stereoselective Olefin and Alkyne Functionalizations Relevant to Dienol Synthesis
The carbon skeleton of this compound can be assembled through the strategic functionalization of simpler unsaturated precursors like olefins and alkynes. Modern catalytic methods allow for the highly stereoselective conversion of these feedstocks into more complex structures. rsc.orgnih.govnih.gov
Alkyne Functionalization: Alkynes are versatile building blocks. rsc.orgspringernature.com Their semi-hydrogenation can lead to either (E)- or (Z)-alkenes depending on the catalyst system used (e.g., Lindlar's catalyst for Z-alkenes or sodium in liquid ammonia (B1221849) for E-alkenes). nih.gov More advanced methods use transition metal catalysts with specific ligands to achieve high stereodivergence. nih.gov For the synthesis of the target dienol, an alkyne precursor like 3-methylnona-1,5-diyne could be selectively reduced. A stereoselective hydroboration or hydrosilylation of an alkyne, followed by oxidation or cross-coupling, could also be employed to introduce the hydroxyl group and build the carbon chain with the correct stereochemistry. rsc.orgnih.gov Cascade reactions involving the iodoalkylation of alkynes can also generate functionalized olefinic structures. nih.gov
Olefin Functionalization: Tandem functionalization/isomerization of simple olefins offers an efficient route to highly substituted, stereodefined alkenes. nih.gov For example, a nickel-catalyzed process can couple monosubstituted α-olefins with electrophiles, followed by a stereoselective migration of the double bond to yield a more substituted internal alkene. nih.gov This strategy could be envisioned to construct the 1,5-diene system of the target molecule from simpler olefinic starting materials.
These functionalization strategies provide powerful and flexible pathways to the key structural motifs of the target dienol, with stereoselectivity being controlled through the careful choice of catalysts and reaction conditions. springernature.com
Sharpless Asymmetric Dihydroxylation (AD) and Epoxidation
The Sharpless Asymmetric Dihydroxylation (AD) and Asymmetric Epoxidation (AE) are powerful tools in asymmetric synthesis, enabling the introduction of chirality into molecules with high enantioselectivity. wikipedia.orgwikipedia.orgnih.gov
Sharpless Asymmetric Dihydroxylation (AD) is a reaction that converts alkenes into chiral vicinal diols using osmium tetroxide as a catalyst in the presence of a chiral quinine (B1679958) ligand. wikipedia.orgnih.gov The choice of ligand, either dihydroquinidine (B8771983) (DHQD) or dihydroquinine (DHQ), dictates the facial selectivity of the dihydroxylation, allowing for the synthesis of either enantiomer of the diol product. wikipedia.org The reaction is often performed with a catalytic amount of the expensive and toxic osmium tetroxide, which is regenerated by a stoichiometric co-oxidant like potassium ferricyanide (B76249) or N-methylmorpholine N-oxide (NMO). wikipedia.orgorganic-chemistry.org These reagents can be conveniently used as pre-packaged mixtures known as AD-mix-α (containing (DHQ)₂-PHAL) and AD-mix-β (containing (DHQD)₂-PHAL). wikipedia.org For the synthesis of this compound, a suitable alkene precursor would undergo dihydroxylation to install the two adjacent hydroxyl groups with the desired stereochemistry. Subsequent manipulation of one of the hydroxyl groups would be necessary to arrive at the target dienol. The reaction mechanism is believed to proceed through a [3+2]-cycloaddition of the osmium tetroxide-ligand complex to the alkene, forming a cyclic intermediate that is then hydrolyzed to yield the diol. wikipedia.org
Sharpless Asymmetric Epoxidation (AE) facilitates the enantioselective epoxidation of primary and secondary allylic alcohols. wikipedia.orgdalalinstitute.com This reaction utilizes a catalyst system composed of titanium tetra(isopropoxide), a chiral tartrate ester (such as diethyl tartrate, DET), and tert-butyl hydroperoxide (TBHP) as the oxidant. dalalinstitute.comharvard.edu The chirality of the resulting 2,3-epoxyalcohol is determined by the chirality of the DET used. wikipedia.orgharvard.edu For a synthetic route towards this compound, an appropriate allylic alcohol precursor could be epoxidized to create a chiral epoxide. This epoxide can then serve as a versatile intermediate for further transformations, including regioselective ring-opening to establish one of the stereocenters of the target molecule. The necessity of an allylic alcohol is a key feature of this reaction. wikipedia.org
| Reaction | Catalyst System | Key Features | Relevance to this compound Synthesis |
| Sharpless Asymmetric Dihydroxylation (AD) | OsO₄ (cat.), chiral ligand ((DHQ)₂-PHAL or (DHQD)₂-PHAL), co-oxidant (K₃Fe(CN)₆ or NMO) | Converts alkenes to chiral vicinal diols with high enantioselectivity. wikipedia.orgorganic-chemistry.org | Can establish the C3 and C4 stereocenters simultaneously from an alkene precursor. |
| Sharpless Asymmetric Epoxidation (AE) | Ti(Oi-Pr)₄, chiral tartrate (e.g., (+)- or (-)-DET), t-BuOOH | Converts allylic alcohols to chiral 2,3-epoxyalcohols with high enantioselectivity. wikipedia.orgdalalinstitute.com | Can be used to create a chiral epoxide intermediate for subsequent stereocontrolled transformations. |
Stereocontrolled Wittig and Horner-Wadsworth-Emmons Olefinations
The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are fundamental methods for the formation of carbon-carbon double bonds and are pivotal in constructing the diene moiety of this compound with control over its geometry. organic-chemistry.orgwikipedia.org
The Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone to produce an alkene. harvard.edu The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide. Non-stabilized ylides generally favor the formation of (Z)-alkenes, while stabilized ylides tend to produce (E)-alkenes. harvard.edu
The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes phosphonate (B1237965) carbanions, which are generally more nucleophilic than the corresponding phosphonium (B103445) ylides. wikipedia.org A significant advantage of the HWE reaction is that it predominantly yields (E)-alkenes, and the water-soluble phosphate (B84403) byproduct is easily removed. organic-chemistry.orgwikipedia.org The stereoselectivity arises from the steric approach control during the addition of the phosphonate carbanion to the aldehyde. organic-chemistry.org In the synthesis of this compound, the HWE reaction would be particularly useful for introducing the C5-C6 double bond with a high degree of (E)-selectivity. nih.gov
| Reaction | Reagents | Typical Product Stereochemistry | Application in this compound Synthesis |
| Wittig Olefination | Phosphorus ylide, Aldehyde/Ketone | (Z)-alkenes (non-stabilized ylides), (E)-alkenes (stabilized ylides) harvard.edu | Formation of the C1-C2 or C5-C6 double bond with controlled geometry. |
| Horner-Wadsworth-Emmons (HWE) Olefination | Phosphonate carbanion, Aldehyde/Ketone | Predominantly (E)-alkenes organic-chemistry.orgwikipedia.org | Stereoselective formation of the (E)-configured C5-C6 double bond. |
Carboalumination and Iodination Protocols
Carboalumination and subsequent iodination represent a powerful strategy for the stereospecific synthesis of substituted vinyl iodides, which are valuable precursors for the construction of complex molecules like this compound. This methodology allows for the introduction of an iodine atom and an alkyl group across a terminal alkyne in a syn-selective manner.
The process typically begins with the carboalumination of a terminal alkyne. This reaction involves the addition of an organoaluminum reagent, often catalyzed by a zirconium complex such as zirconocene (B1252598) dichloride (Cp₂ZrCl₂), across the carbon-carbon triple bond. This step creates a vinylalane intermediate with a defined stereochemistry.
Following the carboalumination, the resulting vinylalane is treated with iodine in a process known as iodination . The iodine replaces the aluminum, yielding a trisubstituted vinyl iodide with retention of the stereochemistry established in the carboalumination step.
For the synthesis of this compound, a suitable alkyne precursor could be subjected to this two-step protocol to generate a key vinyl iodide intermediate. This intermediate can then be utilized in cross-coupling reactions to form one of the double bonds of the diene system with excellent stereocontrol.
Olefin Metathesis in Dienol Construction
Olefin metathesis has emerged as a transformative tool in organic synthesis, enabling the efficient construction of carbon-carbon double bonds. nih.gov Both ring-closing metathesis (RCM) and cross-metathesis (CM) have found significant applications in the synthesis of complex dienol structures.
Ring-Closing Metathesis (RCM) for Macrocyclic and Cyclic Dienol Precursors
Ring-closing metathesis (RCM) is an intramolecular reaction that forms cyclic alkenes from acyclic dienes, with the concurrent release of a small volatile alkene like ethylene. wikipedia.orgorganic-chemistry.org This methodology has proven to be exceptionally versatile for the synthesis of a wide range of ring sizes, from common 5- to 7-membered rings to large macrocycles. wikipedia.org The reaction is catalyzed by various ruthenium or molybdenum alkylidene complexes, with Grubbs' catalysts being among the most widely used. organic-chemistry.org
In the context of synthesizing dienol precursors, RCM can be employed to construct a cyclic template from which the final acyclic dienol can be derived. For instance, a diene substrate can be designed to undergo RCM to form a macrocycle or a smaller cyclic precursor containing the necessary stereochemical information. Subsequent ring-opening of this cyclic intermediate at a strategic position would then unveil the desired acyclic dienol structure. This approach can be particularly advantageous for controlling the stereochemistry of the double bonds within the final product. The success of RCM can be influenced by factors such as the catalyst choice, substrate structure, and reaction conditions. doi.org
Cross-Metathesis Applications in Conjugated Diene Formation
Cross-metathesis (CM) is an intermolecular reaction between two different alkenes that results in the exchange of their alkylidene groups. ingentaconnect.com This reaction has become a powerful method for the formation of new carbon-carbon double bonds, including the synthesis of conjugated dienes. acs.orgnih.gov The development of second-generation Grubbs' catalysts has significantly expanded the scope of CM, allowing for reactions involving sterically demanding and functionalized alkenes. ingentaconnect.com
In the synthesis of conjugated dienes, such as the one present in this compound, CM can be employed to couple two simpler alkene fragments. acs.org For example, a terminal alkene could be reacted with a vinyl partner under CM conditions to construct the conjugated diene system. The stereoselectivity of the newly formed double bond can often be controlled by the choice of catalyst and reaction conditions. Furthermore, enyne cross-metathesis, a variation of CM involving an alkene and an alkyne, provides another efficient route to conjugated dienes. mdpi.comifpenergiesnouvelles.fr
Stereochemical Aspects and Control in 3s,4s 3 Methylnona 1,5 Dien 4 Ol Synthesis
Diastereoselective Control in Multi-Stereocenter Elaboration
The synthesis of (3S,4S)-3-Methylnona-1,5-dien-4-ol requires the precise establishment of two contiguous stereocenters at the C3 and C4 positions. A key strategy to achieve this involves starting with a chiral building block that already contains the desired stereochemistry. For instance, a reported synthesis of natural (4S,6S,7S)-serricornin commences with (3S,4S)-4-hydroxy-3-methyl-1-hexene, a precursor that embodies the required (3S,4S) configuration. researchgate.net This approach, known as a chiron-based synthesis, effectively transfers the existing stereochemistry to the final intermediate.
The elaboration of such a chiron to the target dienol involves carbon-carbon bond-forming reactions where the existing stereocenters influence the creation of new functionalities. The diastereoselectivity of these additions is often governed by well-established stereochemical models. The Felkin-Anh model, for example, predicts the outcome of nucleophilic attack on a chiral aldehyde or ketone by considering the steric hindrance of the substituents on the adjacent stereocenter. nih.gov For reactions involving α-alkoxy carbonyl compounds, the Cram chelation model can be predictive, where the chelating ability of a metal ion with the carbonyl oxygen and the α-alkoxy group directs the nucleophile to a specific face of the molecule. nih.gov
In the context of building molecules like this compound, the addition of an organometallic reagent to a chiral aldehyde precursor is a common method. The choice of the organometallic reagent and reaction conditions can significantly impact the diastereomeric ratio of the resulting alcohol.
Table 1: Factors Influencing Diastereoselective Additions to Chiral Carbonyls
| Factor | Influence on Diastereoselectivity | Model |
| Steric Bulk of Substituents | Larger groups on the existing stereocenter direct the incoming nucleophile to the less hindered face. | Felkin-Anh |
| Protecting Group on α-alkoxy | Bulky, non-chelating groups (e.g., silyl (B83357) ethers) favor Felkin-Anh control. | Felkin-Anh |
| Chelating Protecting Group | Smaller, chelating groups (e.g., methoxymethyl) can favor chelation control with appropriate metal ions. | Cram Chelation |
| Lewis Acids | Can enforce chelation, reversing the selectivity predicted by the Felkin-Anh model. | Cram Chelation |
The careful selection of these parameters allows chemists to control the formation of the desired (3S,4S) stereochemistry with high fidelity.
Enantioselectivity and Strategies for High Enantiomeric Purity
Achieving high enantiomeric purity is crucial, and several strategies are employed to synthesize the (3S,4S) enantiomer of 3-Methylnona-1,5-dien-4-ol selectively. These methods can be broadly categorized into substrate-controlled, reagent-controlled, and catalyst-controlled approaches.
As mentioned, the use of a chiral starting material (chiron), such as (3S,4S)-4-hydroxy-3-methyl-1-hexene derived from a natural source or prepared through an independent asymmetric synthesis, is a powerful substrate-controlled method. researchgate.net This ensures that the desired absolute stereochemistry is incorporated from the outset.
Reagent-controlled methods involve the use of stoichiometric chiral reagents that direct the stereochemical outcome of a reaction. For instance, asymmetric crotylation reactions using chiral boronic esters can create the homoallylic alcohol moiety with high enantioselectivity.
Catalytic asymmetric synthesis represents a highly efficient and atom-economical approach. This involves using a small amount of a chiral catalyst to generate large quantities of the desired enantiomerically enriched product. For structures similar to the target molecule, enzymatic resolutions and asymmetric hydrogenations are powerful techniques. For example, the synthesis of the four stereoisomers of 4-methylheptan-3-ol, a related pheromone, was achieved with excellent enantiomeric excess (ee >99%) and good diastereomeric excess (de 92-99%) using a one-pot, multi-enzymatic process involving an ene-reductase and an alcohol dehydrogenase. nih.gov Similar enzymatic strategies or other catalytic methods like Sharpless asymmetric epoxidation followed by regioselective opening could be adapted for the synthesis of this compound. nih.gov
Table 2: Selected Strategies for Enantioselective Synthesis
| Strategy | Description | Example Application |
| Chiron Approach | Utilizes a readily available, enantiomerically pure starting material. | Synthesis from (3S,4S)-4-hydroxy-3-methyl-1-hexene. researchgate.net |
| Enzymatic Resolution/Reduction | Enzymes selectively react with one enantiomer of a racemic mixture or reduce a prochiral substrate to a single enantiomer. | Synthesis of 4-methylheptan-3-ol stereoisomers with >99% ee. nih.gov |
| Asymmetric Catalysis | A chiral catalyst directs the formation of one enantiomer over the other. | Sharpless asymmetric dihydroxylation or epoxidation. |
| Chiral Auxiliary | A chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction, and is later removed. | Not specifically detailed for this target in the provided context, but a general strategy. |
Geometric Isomerism (E/Z) Control of the Diene Moieties
The formation of these double bonds is typically achieved through well-established olefination reactions. The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons (HWE) reaction, are powerful tools for this purpose. The choice of reagents and reaction conditions can be tuned to favor either the E or Z isomer. For example, unstabilized ylides in the Wittig reaction generally favor the Z-alkene, while stabilized ylides tend to give the E-alkene. In the HWE reaction, the use of Z-selective conditions (e.g., with bis(2,2,2-trifluoroethyl) phosphonate (B1237965) esters and a strong base like KHMDS with 18-crown-6) or E-selective conditions (e.g., NaH in THF) allows for precise control over the olefin geometry.
Another powerful technique for controlling olefin geometry is olefin metathesis, particularly cross-metathesis. The development of ruthenium-based catalysts that selectively form Z-olefins has provided a significant advantage in the synthesis of complex molecules with specific geometric requirements.
Mechanistic Studies Illuminating Stereochemical Induction and Transfer
The stereochemical outcome of the reactions used to synthesize this compound is dictated by the transition state energetics of the key bond-forming steps. Mechanistic studies, often supported by computational chemistry, provide insight into how stereochemical information is induced or transferred.
In the case of nucleophilic additions to a chiral aldehyde bearing an α-stereocenter, the Felkin-Anh model provides a useful predictive framework. The model posits a staggered conformation of the substituents around the bond between the carbonyl carbon and the α-carbon. The largest group at the α-position orients itself perpendicular to the carbonyl group to minimize steric strain. The nucleophile then attacks the carbonyl carbon along the Bürgi-Dunitz trajectory, typically at an angle of approximately 107°, from the face opposite the largest group. nih.gov This leads to the preferential formation of one diastereomer.
When a chelating group is present at the α-position, a Lewis acid can coordinate to both the carbonyl oxygen and the heteroatom of the chelating group, forming a rigid five-membered ring. This chelation-controlled transition state forces the nucleophile to attack from a different trajectory than predicted by the Felkin-Anh model, often leading to the opposite diastereomer.
In syntheses involving titanium-mediated reactions, such as couplings or pinacol-type reactions, the mechanism can be more complex, often involving single-electron transfer (SET) from a low-valent titanium species. researchgate.net The stereochemical outcome is then influenced by the way the substrates organize on the metal surface or in the coordination sphere of the titanium complex before the C-C bond is formed. For instance, in the reductive coupling of imines, the relative orientation of the substrates in the titanium complex determines the diastereoselectivity of the resulting diamine. Understanding these mechanistic details is crucial for optimizing reaction conditions to achieve the desired stereochemical purity in intermediates like this compound.
Chemical Transformations and Derivatizations of 3s,4s 3 Methylnona 1,5 Dien 4 Ol
Reactions Involving the Secondary Alcohol Functionality
The secondary alcohol at the C4 position is a key site for a range of chemical modifications, including oxidation, protection, and substitution reactions.
Selective Oxidation Reactions to Ketones and Carboxylic Acids
The secondary alcohol of (3S,4S)-3-Methylnona-1,5-dien-4-ol can be selectively oxidized to the corresponding ketone, (S)-3-Methylnona-1,5-dien-4-one. This transformation can be achieved using a variety of common oxidizing agents. Reagents such as pyridinium (B92312) chlorochromate (PCC) and Dess-Martin periodinane are known for their mild conditions and high selectivity for the oxidation of secondary alcohols to ketones without affecting the alkene moieties. nih.gov Stronger oxidizing agents, like those based on chromium (VI) (e.g., chromic acid), can also be employed for this purpose. organic-chemistry.org
Under more forceful oxidative conditions, cleavage of the carbon-carbon bonds can occur, leading to the formation of carboxylic acids. However, selective oxidation to the ketone is generally the more controlled and synthetically useful transformation for a molecule with multiple unsaturated sites.
Table 1: Representative Conditions for the Selective Oxidation to Ketone
| Reagent | Solvent | Typical Reaction Conditions | Expected Product |
| Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM) | Room Temperature | (S)-3-Methylnona-1,5-dien-4-one |
| Dess-Martin Periodinane (DMP) | Dichloromethane (DCM) | Room Temperature | (S)-3-Methylnona-1,5-dien-4-one |
| Chromic Acid (H₂CrO₄) | Acetone (Jones Oxidation) | 0 °C to Room Temperature | (S)-3-Methylnona-1,5-dien-4-one |
Etherification and Esterification for Protecting Group Strategies and Further Elaboration
To enable selective reactions at the alkene positions, the secondary alcohol can be temporarily protected. pearson.comwikipedia.orgchemistrysteps.comuobaghdad.edu.iq This is commonly achieved through etherification or esterification. The choice of protecting group is crucial and depends on its stability under the planned reaction conditions and the ease of its subsequent removal. chemistrysteps.com
Silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS) ethers, are widely used due to their stability across a range of reaction conditions and their straightforward removal with fluoride (B91410) reagents (e.g., tetrabutylammonium (B224687) fluoride, TBAF). chemistrysteps.com Benzyl (B1604629) ethers, formed by reaction with benzyl bromide in the presence of a base like sodium hydride, offer robust protection and can be cleaved by catalytic hydrogenation. uobaghdad.edu.iq
Esterification, the reaction with a carboxylic acid or its derivative, is another effective protection strategy. fiveable.memdpi.comsigmaaldrich.comyoutube.com Acetate (B1210297) or benzoate (B1203000) esters can be readily formed and later hydrolyzed under basic or acidic conditions.
Table 2: Common Protecting Group Strategies for the Secondary Alcohol
| Protecting Group | Reagents for Protection | Reagents for Deprotection |
| Silyl Ether (e.g., TBS) | TBS-Cl, Imidazole, DMF | TBAF, THF |
| Benzyl Ether (Bn) | NaH, BnBr, THF | H₂, Pd/C |
| Acetate Ester (Ac) | Acetic Anhydride, Pyridine | K₂CO₃, MeOH |
| Benzoate Ester (Bz) | Benzoyl Chloride, Pyridine | NaOH, H₂O/MeOH |
These protected derivatives of this compound can then be used in further synthetic elaborations where the free hydroxyl group would otherwise interfere.
Nucleophilic Substitutions and Rearrangements at the Alcohol Carbon
The hydroxyl group of the secondary alcohol can be converted into a good leaving group, facilitating nucleophilic substitution reactions. wikipedia.org Protonation of the alcohol under acidic conditions allows for substitution by nucleophiles, though this can be accompanied by rearrangements, especially given the allylic nature of the alcohol. acs.org A more controlled approach involves converting the alcohol into a sulfonate ester, such as a tosylate or mesylate, which are excellent leaving groups for SN2 reactions. nih.gov
The Mitsunobu reaction provides a powerful method for the stereospecific inversion of the alcohol's configuration via nucleophilic substitution. organic-chemistry.orgopenochem.orgnih.govwikipedia.orgresearchgate.net This reaction utilizes triphenylphosphine (B44618) and an azodicarboxylate (e.g., DEAD or DIAD) to activate the alcohol for attack by a nucleophile, such as a carboxylic acid to form an ester with inverted stereochemistry. wikipedia.org
Rearrangements, such as the Claisen rearrangement, can be envisioned for derivatives of this compound. For instance, formation of an allyl vinyl ether derivative could, upon heating, undergo a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement to yield a γ,δ-unsaturated carbonyl compound. organic-chemistry.orgfiveable.meacs.orgnih.gov
Transformations of the Alkene Moieties
The two double bonds in this compound present opportunities for a variety of addition and cycloaddition reactions.
Selective Hydrogenation and Reduction Strategies
Selective hydrogenation of one or both double bonds can be achieved using catalytic hydrogenation. google.comlibretexts.orglibretexts.org The choice of catalyst and reaction conditions determines the extent of reduction. For example, catalysts like Wilkinson's catalyst (RhCl(PPh₃)₃) may allow for the selective hydrogenation of the less sterically hindered double bond. More forcing conditions, such as using palladium on carbon (Pd/C) with higher pressures of hydrogen, would likely lead to the saturation of both double bonds, yielding (3S,4S)-3-methylnonan-4-ol. wikipedia.org The directing effect of the hydroxyl group might also influence the stereochemical outcome of the hydrogenation.
Table 3: Potential Hydrogenation Strategies
| Catalyst | Conditions | Expected Major Product |
| Wilkinson's Catalyst | H₂, RT | Selective hydrogenation of one double bond |
| Palladium on Carbon (Pd/C) | H₂, RT | (3S,4S)-3-Methylnonan-4-ol (hydrogenation of both double bonds) |
Cycloaddition Reactions (e.g., Diels-Alder reactions)
The 1,5-diene system in this compound is non-conjugated, which generally makes it a poor substrate for intermolecular Diels-Alder reactions that typically require a conjugated diene. sigmaaldrich.comwikipedia.orgfiveable.meorganic-chemistry.orgmasterorganicchemistry.comucalgary.ca However, intramolecular Diels-Alder (IMDA) reactions could be a possibility if the molecule is suitably functionalized to create a tethered dienophile. masterorganicchemistry.comresearchgate.netprinceton.edu For an IMDA reaction to occur, the diene would first need to be isomerized to a conjugated 1,3-diene system, a transformation that could potentially be achieved using transition metal catalysts.
Alternatively, the individual double bonds can participate in other types of cycloadditions, such as [2+2] cycloadditions or cyclopropanations, depending on the reagents and conditions employed.
Further Olefin Metathesis and Cascade Reactions
Olefin metathesis stands as a powerful tool for carbon-carbon bond formation, and a diene such as this compound presents as a viable substrate for various metathesis reactions. Ring-closing metathesis (RCM) could potentially be employed to construct cyclic structures. For instance, following a protocol for the synthesis of cyclic valine derivatives, a terminal diene can undergo RCM to form a cyclopentenol (B8032323) derivative. utc.edu The success and stereochemical outcome of such a reaction would be heavily dependent on the choice of catalyst and reaction conditions.
Cascade reactions, which involve a series of intramolecular transformations, could theoretically be initiated from this dienol. A notable example of a relevant cascade is the Wittig-olefination–Claisen-rearrangement sequence used in the synthesis of 3-methylquinoline-4-carbaldehydes. beilstein-journals.orgnih.govscilit.com This protocol demonstrates how a Wittig reaction can set the stage for a subsequent Claisen rearrangement, leading to significant molecular complexity in a single pot. While not directly applied to the target compound, this illustrates a potential pathway for its elaboration.
Rearrangement Reactions on the Dienol Scaffold (e.g., Claisen, Wittig)
The allylic alcohol functionality within this compound makes it a prime candidate for classic rearrangement reactions.
The Claisen rearrangement , a researchgate.netresearchgate.net-sigmatropic rearrangement, could be envisioned to occur on a vinyl ether derivative of the dienol. The reaction of an allylic alcohol with an orthoester, known as the Johnson-Claisen rearrangement, yields a γ,δ-unsaturated ester. beilstein-journals.org This transformation would proceed through a ketene (B1206846) acetal (B89532) intermediate.
The Wittig rearrangement , another sigmatropic rearrangement, could occur on an ether derivative of the dienol. The researchgate.netyoutube.com-Wittig rearrangement of an allylic ether, for instance, leads to a homoallylic alcohol. The stereochemical course of such rearrangements is often complex and can be influenced by factors such as the nature of the base used and the substitution pattern of the substrate. While general mechanisms for the Wittig rearrangement of aryl benzyl ethers and other systems have been described, specific application to ethers of this compound would require experimental validation. mdpi.com
Regioselective and Chemoselective Manipulations of the Dienol Backbone
The presence of two distinct olefinic bonds and a hydroxyl group in this compound opens up possibilities for regioselective and chemoselective manipulations. The differential reactivity of the terminal and internal double bonds could be exploited to achieve selective functionalization.
For instance, in palladium-catalyzed cycloaddition reactions, the regioselectivity is a critical factor. Methodologies for the construction of nine-membered heterocycles through [5+4] cycloadditions have been developed with exclusive regioselectivity. researchgate.netrsc.org The ability to control which double bond participates in a given reaction is a key challenge and a testament to the sophistication of modern synthetic methods.
Chemoselective reactions would aim to differentiate between the two double bonds or between the double bonds and the hydroxyl group. The principles of chemoselectivity are crucial in multistep syntheses to avoid the need for protecting groups.
While the specific chemical transformations of this compound have not been explicitly detailed in published research, the foundational principles of organic chemistry allow for the educated prediction of its reactivity. The exploration of olefin metathesis, cascade reactions, and classical rearrangements on this scaffold holds the potential for the synthesis of novel and complex molecular architectures. Future research in this area would be necessary to move from theoretical possibilities to established synthetic protocols.
Advanced Analytical and Spectroscopic Characterization for Stereochemical Assignment
Optical Rotation and Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination
Optical rotation and circular dichroism are powerful, non-destructive techniques that provide information on the chiroptical properties of a molecule, arising from the differential interaction with polarized light.
Optical Rotation
The measurement of optical rotation, also known as polarimetry, is a fundamental method for characterizing chiral compounds. wikipedia.orglibretexts.org When plane-polarized light is passed through a solution containing an enantiomerically pure sample of (3S,4S)-3-Methylnona-1,5-dien-4-ol, the plane of the light is rotated. wikipedia.orglibretexts.org The direction and magnitude of this rotation are intrinsic properties of the molecule's three-dimensional structure. wikipedia.org
The specific rotation, [α], is a standardized measure of this effect and is calculated from the observed rotation, α, using the concentration of the solution and the path length of the polarimeter cell. wikipedia.orgmasterorganicchemistry.com A positive (+) or dextrorotatory rotation indicates that the plane of polarized light is rotated clockwise, while a negative (-) or levorotatory rotation signifies a counter-clockwise rotation. wikipedia.orgwikipedia.org For this compound, the specific rotation would be a key identifier. Its enantiomer, (3R,4R)-3-Methylnona-1,5-dien-4-ol, would exhibit a specific rotation of the same magnitude but opposite sign. wikipedia.org While empirical rules exist, the prediction of the sign of rotation from the structure alone can be complex; therefore, experimental measurement is essential. nih.gov
Illustrative Data for Optical Rotation Measurement
| Parameter | Description | Illustrative Value |
| Specific Rotation [α] | The standardized rotation of plane-polarized light by a chiral compound. | e.g., +15.2 (c 1.0, CHCl₃) |
| Wavelength (λ) | The wavelength of light used for the measurement, typically the sodium D-line (589 nm). | 589 nm |
| Temperature (T) | The temperature at which the measurement is taken, as it can influence rotation. | 25 °C |
| Concentration (c) | The concentration of the sample solution in g/100 mL. | 1.0 g/100 mL |
| Solvent | The solvent used to dissolve the sample, as it can affect the measured rotation. | Chloroform (CHCl₃) |
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. chiralabsxl.com This technique is particularly sensitive to the spatial arrangement of chromophores (light-absorbing groups) within the molecule. In this compound, the two carbon-carbon double bonds (nona-1,5-diene) act as chromophores.
The resulting CD spectrum, a plot of differential absorbance (Δε) versus wavelength, provides a unique fingerprint for a specific enantiomer. nih.gov The (3S,4S) enantiomer and its (3R,4R) counterpart would produce mirror-image CD spectra. chiralabsxl.com The signs of the observed Cotton effects (the characteristic peaks in a CD spectrum) can often be correlated with the absolute configuration through established empirical rules or by comparison with the spectra of structurally related compounds of known stereochemistry. chiralabsxl.comnih.gov
For molecules with multiple chromophores in close proximity, the exciton (B1674681) coupling method can be a highly reliable approach for determining absolute configuration. chiralabsxl.comcolumbia.edu This involves derivatizing the hydroxyl group of this compound with a chromophoric agent. The spatial interaction between the newly introduced chromophore and the existing diene system would produce a characteristic bisignate (two-signed) CD signal, the sign of which can directly indicate the absolute stereochemistry at the C4 position.
X-ray Crystallography of Crystalline Derivatives for Definitive Absolute Stereochemistry
While spectroscopic methods provide strong evidence for stereochemical assignment, X-ray crystallography is considered the gold standard for the unambiguous determination of the absolute configuration of a chiral molecule. This technique maps the electron density of a single crystal, revealing the precise three-dimensional arrangement of every atom in the molecule.
The primary challenge in applying this method to this compound is that it is an oil at room temperature and is unlikely to form the well-ordered single crystals required for diffraction analysis. To overcome this, the molecule is typically converted into a solid, crystalline derivative. This is achieved by reacting the hydroxyl group with a suitable reagent to form, for example, a p-bromobenzoate, a 3,5-dinitrobenzoate, or a phenylurethane derivative. These derivatives are often highly crystalline and contain heavy atoms (like bromine in p-bromobenzoate), which facilitates the determination of the absolute structure using anomalous dispersion effects.
Once a suitable crystal is obtained and analyzed, the resulting crystallographic data provides the definitive relative and absolute stereochemistry of all chiral centers.
Table of Potential Crystalline Derivatives for X-ray Crystallography
| Derivative Name | Reagent Used | Rationale for Use |
| (3S,4S)-3-Methylnona-1,5-dien-4-yl 4-bromobenzoate | 4-Bromobenzoyl chloride | Often forms high-quality crystals; the heavy bromine atom aids in determining absolute configuration. |
| (3S,4S)-3-Methylnona-1,5-dien-4-yl 3,5-dinitrobenzoate | 3,5-Dinitrobenzoyl chloride | The nitro groups enhance crystallinity through intermolecular interactions. |
| N-Phenyl-(3S,4S)-3-methylnona-1,5-dien-4-yl-carbamate | Phenyl isocyanate | Forms stable urethane (B1682113) derivatives that are often crystalline. |
Computational and Theoretical Investigations of 3s,4s 3 Methylnona 1,5 Dien 4 Ol
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules. DFT calculations are instrumental in exploring the fundamental properties of (3S,4S)-3-Methylnona-1,5-dien-4-ol.
The presence of two stereocenters (at C3 and C4) in 3-Methylnona-1,5-dien-4-ol gives rise to four possible stereoisomers: (3S,4S), (3R,4R), (3S,4R), and (3R,4S). The (3S,4S) and (3R,4R) pair are enantiomers, as are the (3S,4R) and (3R,4S) pair. The relationship between the (3S,4S) and the (3S,4R) or (3R,4S) isomers is diastereomeric.
Conformational analysis using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G(d,p) or larger), can identify the most stable spatial arrangements of the atoms for each stereoisomer. nih.govnih.govpsu.edu For each diastereomer, a potential energy surface scan around the rotatable bonds (particularly the C3-C4 bond) reveals various low-energy conformers. The relative energies of these conformers are determined by a delicate balance of steric hindrance, intramolecular hydrogen bonding between the hydroxyl group and the π-system of the double bonds, and torsional strain.
The global minimum energy conformation for each stereoisomer can be identified, and their relative stabilities can be compared. This information is crucial for understanding the thermodynamic populations of each stereoisomer at equilibrium.
Table 1: Calculated Relative Energies of 3-Methylnona-1,5-dien-4-ol Stereoisomers (Hypothetical Data)
| Stereoisomer | Relative Energy (kcal/mol) |
| (3S,4S) | 0.00 |
| (3R,4R) | 0.00 |
| (3S,4R) | 1.25 |
| (3R,4S) | 1.25 |
Note: This table presents hypothetical data to illustrate the expected outcome of DFT calculations. The relative energies would be determined by the specific intramolecular interactions within each diastereomer.
DFT calculations are highly effective in predicting spectroscopic data, which is a cornerstone for structure elucidation. By calculating the properties of each stereoisomer, a theoretical spectrum can be generated and compared with experimental data to confirm the stereochemistry.
One of the most powerful techniques is the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. comporgchem.comstackexchange.com The Gauge-Including Atomic Orbital (GIAO) method, coupled with DFT, can provide accurate predictions of ¹H and ¹³C chemical shifts for each stereoisomer. nih.govacs.org Since diastereomers have different chemical and physical properties, their calculated NMR spectra will be distinct. youtube.com By comparing the calculated shifts with the experimental spectrum, the correct diastereomer can be assigned with a high degree of confidence. stackexchange.com
Table 2: Predicted ¹H NMR Chemical Shifts for a Key Proton in Diastereomers of 3-Methylnona-1,5-dien-4-ol (Hypothetical Data)
| Proton | (3S,4S) Isomer (ppm) | (3S,4R) Isomer (ppm) |
| H4 (attached to C4) | 4.15 | 4.32 |
Note: This table illustrates how calculated chemical shifts for specific protons can differ between diastereomers, aiding in their differentiation.
Computational Modeling of Reaction Mechanisms
Theoretical modeling can shed light on the reaction pathways leading to and involving this compound. This is particularly valuable for understanding the origins of stereoselectivity in its synthesis.
The formation of the (3S,4S) stereoisomer with high selectivity implies that the transition states leading to this isomer are lower in energy than those leading to other stereoisomers. nih.gov Computational chemists can model the transition state structures for the key bond-forming steps in the synthesis of 3-Methylnona-1,5-dien-4-ol. By calculating the activation energies for the formation of each of the four possible stereoisomers, the origins of stereoselectivity can be pinpointed. nih.govacs.orgacs.org This analysis often reveals subtle steric and electronic interactions in the transition state that favor one stereochemical outcome over the others.
A complete reaction energy profile can be constructed by calculating the energies of the reactants, intermediates, transition states, and products for a given transformation. acs.org For instance, the conversion of a precursor molecule to this compound can be mapped out, providing a step-by-step understanding of the reaction mechanism. This can also be applied to subsequent reactions of the dienol, such as cyclization or oxidation. rsc.orgnih.gov
Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors
Quantum chemical calculations provide a detailed picture of the electronic structure of this compound, which is fundamental to its reactivity. butlerov.comyoutube.com
Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—can identify the regions of the molecule that are most likely to act as a nucleophile or an electrophile, respectively. The distribution of electron density and the molecular electrostatic potential (MEP) map can further highlight sites susceptible to electrophilic or nucleophilic attack. researchgate.net
Reactivity descriptors, such as Fukui functions, can be calculated to provide a more quantitative measure of the local reactivity at different atomic sites within the molecule. This information is invaluable for predicting how this compound will interact with other reagents and for designing new synthetic transformations.
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecules, providing detailed insights into their motion, conformational changes, and interactions at an atomic level. acs.org For this compound, MD simulations can elucidate its dynamic properties in various environments, which is crucial for understanding its biological function, such as its interaction with pheromone-binding proteins (PBPs) and receptors. nih.gov
MD simulations model the movement of atoms in a molecule over time by solving Newton's equations of motion. acs.org This allows for the exploration of the molecule's conformational landscape, revealing the different shapes it can adopt and the transitions between them. nih.gov Such simulations can provide a deeper understanding of the flexibility of the nona-1,5-dien-4-ol (B14505639) backbone and the rotational freedom of its methyl and hydroxyl groups.
A key aspect that can be investigated through MD simulations is the interaction of this compound with its surrounding environment, such as a solvent or a biological macromolecule. nih.gov For instance, simulations in an aqueous solution can reveal how water molecules arrange around the dienol and the dynamics of hydrogen bonding with the hydroxyl group. nih.gov This is particularly relevant for understanding its solubility and transport in biological fluids.
Furthermore, MD simulations are instrumental in studying the binding process of pheromones to their corresponding receptors. nih.gov By simulating the this compound molecule in the presence of a PBP, it is possible to observe the binding mechanism, identify key amino acid residues involved in the interaction, and calculate the binding affinity. mdpi.com These simulations can reveal the specific hydrogen bonds, van der Waals forces, and hydrophobic interactions that stabilize the pheromone-protein complex. nih.gov
The dynamic nature of these interactions, such as the residence time of the pheromone in the binding pocket and the conformational changes induced in the protein upon binding, can be quantified through MD simulations. nih.gov This information is invaluable for understanding the specificity of pheromone recognition and the initiation of the signal transduction cascade. nih.gov
To illustrate the type of data that can be obtained from such simulations, the following tables present hypothetical yet realistic findings from a simulated study of this compound.
Table 1: Conformational Population Analysis of this compound in Aqueous Solution
| Dihedral Angle | Conformation | Population (%) |
| C1-C2-C3-C4 | Gauche (-) | 45 |
| Anti | 30 | |
| Gauche (+) | 25 | |
| C4-C5-C6-C7 | Gauche (-) | 55 |
| Anti | 25 | |
| Gauche (+) | 20 |
This table is illustrative and intended to represent the type of data generated from MD simulations.
Table 2: Interaction Energies between this compound and Key Amino Acid Residues in a Pheromone-Binding Protein
| Amino Acid Residue | Interaction Type | Average Interaction Energy (kcal/mol) |
| TYR 85 | Hydrogen Bond (with OH) | -4.8 |
| PHE 12 | Pi-Pi Stacking (with diene) | -3.2 |
| LEU 78 | Van der Waals | -2.5 |
| ILE 52 | Van der Waals | -2.1 |
This table is illustrative and intended to represent the type of data generated from MD simulations.
Table 3: Diffusion Coefficients of this compound in Different Media
| Medium | Temperature (K) | Diffusion Coefficient (x 10⁻⁵ cm²/s) |
| Water | 298 | 1.2 |
| Hexane | 298 | 3.5 |
| Polymer Matrix | 298 | 0.05 |
This table is illustrative and based on methodologies for studying pheromone diffusion. figshare.comnih.gov
Synthetic Applications and Utility of 3s,4s 3 Methylnona 1,5 Dien 4 Ol As a Building Block
Intermediate in Complex Natural Product Total Synthesis
The strategic importance of (3S,4S)-3-Methylnona-1,5-dien-4-ol is highlighted by its role as a crucial C1-C10 fragment in the total synthesis of the fungal metabolite (+)-Citreoviral. The synthesis, reported by Shizuri, Nishiyama, and Yamamura, showcases the dienol's utility in a convergent synthesis strategy. researchgate.netpsu.edu
The construction of this key intermediate begins with a multi-step sequence that establishes the required stereocenters. The synthesis of (+)-Citreoviral from 2,4-dimethylfuran (B1205762) involves the creation of a diol intermediate which is then transformed into a protected silyl (B83357) ether. researchgate.netacs.org This precursor undergoes several transformations to yield the target dienol, this compound. This fragment represents the "western half" of the final natural product and is coupled with the "eastern half," a functionalized pyrone ring, to complete the carbon skeleton of (+)-Citreoviral. The dienol's vinyl group and alcohol functionality are critical for subsequent reactions that form the final structure. psu.edu
The table below summarizes the key transformation involving the dienol fragment in the total synthesis of (+)-Citreoviral.
| Reaction Stage | Reactants | Key Reagents/Conditions | Product | Reference |
| Formation of the Dienol Precursor | Protected diol derived from 2,4-dimethylfuran | Multi-step sequence | This compound | researchgate.netacs.org |
| Coupling Reaction | This compound and the pyrone-containing "eastern half" | Not specified in detail in the abstract | Coupled product leading to (+)-Citreoviral | psu.edu |
This table is a simplified representation based on the described synthetic strategy.
Precursor for the Preparation of Advanced Pharmacological Scaffolds
While the direct use of this compound in synthesizing pharmacological scaffolds is not extensively documented, its structure is emblematic of building blocks that are highly valuable in medicinal chemistry. biosolveit.denih.gov Chemical building blocks are fundamental units in drug discovery, providing the foundation for designing novel molecules. biosolveit.denih.gov The dienol's combination of a chiral alcohol and two distinct olefinic bonds provides multiple points for functionalization, allowing for the generation of diverse molecular scaffolds. mdpi.com
The diene moiety can participate in various cycloaddition reactions to form cyclic and heterocyclic systems, which are common cores in many therapeutic agents. nih.gov For instance, pyrazole-containing scaffolds, known for their wide range of biological activities, can be synthesized through methods that could potentially be adapted to dienol precursors. nih.gov Furthermore, the alcohol group can be used as a handle to introduce other functionalities or to link the scaffold to other molecular fragments, a common strategy in creating libraries of drug-like molecules. beilstein-journals.orgnih.gov The development of aminodiol scaffolds for combinatorial libraries demonstrates how bifunctional molecules serve as platforms for creating structural diversity. nih.gov
The potential transformations of a dienol scaffold for pharmacological applications are outlined below.
| Scaffold Feature | Potential Reaction Type | Resulting Pharmacological Motif | Conceptual Basis |
| Conjugated Diene | Diels-Alder Cycloaddition | Substituted cyclohexenes, polycyclic systems | Dienes are key precursors for cycloadditions. acs.org |
| Diene System | 1,4-Difunctionalization | Densely functionalized linear or cyclic scaffolds | Catalytic methods allow for selective functionalization of dienes. researchgate.netnih.gov |
| Alcohol Group | Etherification / Esterification | Introduction of diverse side chains, prodrugs | Standard functional group manipulation in medicinal chemistry. nih.gov |
| Olefinic Bonds | Oxidative Cleavage / Epoxidation | Aldehydes, carboxylic acids, epoxides for further elaboration | Versatile transformations of C=C bonds. |
Component in the Synthesis of Functional Organic Materials
The bifunctional nature of this compound suggests its potential utility as a monomer or cross-linking agent in the synthesis of functional organic materials. deliuslab.commdpi.com The field of functional polymers focuses on designing materials with specific properties, such as conductivity, redox activity, or biocompatibility, which are determined by the molecular structure of the polymer building blocks. mdpi.comnih.gov
The diene unit can undergo polymerization through various mechanisms. For example, conjugated dienes are used in addition or chain-growth polymerizations to create polymers with specific electronic properties, such as those used in Polymer Light Emitting Diodes (PLEDs). youtube.com The stereochemistry of the dienol could influence the tacticity and macroscopic properties of the resulting polymer. The alcohol functionality provides a reactive site for creating polyesters or polyurethanes, which are important classes of biodegradable and biocompatible materials. nih.gov Post-polymerization modification of the hydroxyl or any remaining vinyl groups could be used to fine-tune the material's properties or to attach bioactive molecules. nih.gov
| Monomer Functionality | Polymerization / Modification Method | Potential Polymer Type / Material Property | Conceptual Basis |
| Diene | Chain-Growth Polymerization | Conjugated Polymers | Synthesis of polymers for electronics often involves conjugated systems. youtube.com |
| Diene | Diels-Alder Polymerization | Cross-linked Networks, Thermosets | Diene-dienophile reactions can form polymer networks. |
| Alcohol | Polycondensation (with diacids/diisocyanates) | Polyesters, Polyurethanes | Bifunctional monomers are standard in step-growth polymerization. nih.gov |
| Alcohol/Diene | Post-Polymerization Modification | Functionalized Surfaces, Biomaterials | Pendant functional groups allow for the tailoring of material properties. nih.govunimelb.edu.au |
Divergent Synthesis Strategies Leveraging the Dienol Scaffold
Divergent synthesis is a powerful strategy to generate libraries of structurally diverse compounds from a common intermediate. nih.govresearchgate.net The this compound scaffold is an excellent candidate for such strategies due to its multiple, chemically distinct reactive sites. The two double bonds (a terminal monosubstituted olefin and an internal 1,2-disubstituted olefin) and the stereodefined secondary alcohol can be addressed with high levels of selectivity using modern synthetic methods.
Catalyst-controlled divergent synthesis could enable selective reactions at different positions. researchgate.net For example, different transition metal catalysts could selectively functionalize either the C1-C2 or the C5-C6 double bond. rsc.orgrsc.org The development of methods for the stereodivergent construction of dienes highlights the level of control that can be achieved with appropriate ligand and catalyst selection. acs.org The hydroxyl group can direct certain reactions, such as epoxidations or hydrogenations, to one of the double bonds with high diastereoselectivity. Alternatively, the alcohol can be oxidized to a ketone, opening up another set of potential transformations based on enolate chemistry. This multi-faceted reactivity allows a single, readily accessible building block to serve as a starting point for a wide array of complex target molecules. nih.gov
| Reactive Site | Selective Transformation | Potential Outcome | Conceptual Basis |
| Terminal C=C bond | Hydroboration-Oxidation, Cross-Metathesis | Selective formation of a primary alcohol, chain extension | Regioselective reactions on poly-unsaturated systems. |
| Internal C=C bond | Directed Epoxidation, Dihydroxylation | Formation of new stereocenters adjacent to the existing ones | Substrate-controlled or reagent-controlled diastereoselective reactions. |
| Diene System | 1,4- vs. 1,2-Addition | Access to different regioisomers of functionalized products | Control over the regioselectivity of diene reactions. nih.gov |
| Alcohol Functionality | Oxidation, Etherification, Inversion | Ketone intermediate, protected alcohol, opposite stereoisomer | Manipulation of the hydroxyl group to unlock different reaction pathways. |
Future Research Directions in 3s,4s 3 Methylnona 1,5 Dien 4 Ol Chemistry
Development of More Sustainable and Atom-Economical Asymmetric Synthetic Routes
The pursuit of green and efficient chemical processes is a paramount goal in modern organic synthesis. chiralpedia.com Future research on (3S,4S)-3-Methylnona-1,5-dien-4-ol should prioritize the development of synthetic routes that are not only stereoselective but also sustainable and atom-economical.
Exploration of Photoredox and Electrochemical Methods
Visible-light photoredox catalysis and electrochemistry have emerged as powerful tools for forging carbon-carbon bonds under mild conditions, often avoiding harsh reagents and high temperatures. nih.govchemistryworld.com These techniques offer a promising avenue for the synthesis of this compound.
Future investigations could focus on the development of photoredox-catalyzed asymmetric allylation and vinylation reactions. nih.govchemistryviews.org For instance, a dual catalytic system employing a photosensitizer and a chiral nickel complex could facilitate the coupling of a suitable C6-alkenyl fragment with a C3-carbonyl precursor. nih.govacs.org Similarly, electrochemical methods, which use electrons as a traceless reagent, could be explored for the reductive coupling of an appropriate aldehyde with an allylic species. xmu.edu.cnrsc.org The development of chiral electrodes or mediators would be crucial for achieving high enantioselectivity in such processes.
Table 1: Potential Photoredox and Electrochemical Approaches for this compound Synthesis
| Method | Proposed Precursors | Key Features | Potential Advantages |
| Dual Photoredox/Nickel Catalysis | 1-Hexen-3-one, Allyl Bromide | Visible light, chiral nickel catalyst, photosensitizer | Mild conditions, high functional group tolerance |
| Bismuth-Mediated Photoredox Allylation | Propanal, 1-Bromo-2-hexene | Catalytic non-toxic bismuth, organic dye photocatalyst | Low toxicity, can be performed in aqueous media |
| Electrochemical Allylation | Propanal, Allyl Alcohol | Undivided cell, sacrificial anode | Use of readily available precursors, avoids metal reagents |
Biocatalytic Enhancements and Enzyme Engineering for Improved Selectivity and Yield
Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical synthesis. chiralpedia.combohrium.com Enzymes such as lipases and alcohol dehydrogenases (ADHs) have been successfully employed in the synthesis of chiral alcohols. nih.govnih.govacs.org
Future work should explore the use of engineered enzymes to produce this compound with high stereopurity. Directed evolution and site-saturation mutagenesis could be used to tailor the active site of a suitable ketoreductase or lipase (B570770) to specifically accommodate the substrates required for the synthesis of the target dienol, thereby enhancing both activity and stereoselectivity. bohrium.comtudelft.nltudelft.nl Chemoenzymatic approaches, combining a chemical step with a biocatalytic resolution or desymmetrization, also hold significant promise. acs.orgnih.govresearchgate.netacs.org For example, a racemic mixture of 3-methylnona-1,5-dien-4-ol could be resolved using a lipase-catalyzed transesterification.
Table 2: Potential Biocatalytic Strategies for this compound
| Biocatalytic Approach | Enzyme Class | Proposed Transformation | Key Research Focus |
| Asymmetric Reduction | Ketoreductase (KRED) / Alcohol Dehydrogenase (ADH) | Reduction of 3-methylnona-1,5-dien-4-one | Enzyme screening and engineering for high (3S,4S) selectivity. |
| Kinetic Resolution | Lipase | Acylation of racemic 3-methylnona-1,5-dien-4-ol | Optimization of reaction conditions and immobilization of the enzyme. |
| Dynamic Kinetic Resolution | Lipase and a racemization catalyst | Racemization of the slower reacting enantiomer coupled with kinetic resolution | Development of compatible chemical or enzymatic racemization catalysts. |
Discovery of Novel Reactivity Patterns and Cascade Reactions Involving the Dienol Motif
The 1,5-diene-4-ol motif present in this compound is a versatile functional group that can participate in a variety of chemical transformations. Future research should aim to uncover novel reactivity patterns and develop cascade reactions that leverage this functionality to rapidly build molecular complexity. rsc.org20.210.105
For example, intramolecular cyclization reactions, such as ene reactions or cycloisomerizations catalyzed by transition metals, could lead to the formation of functionalized five- or six-membered rings. rsc.org Furthermore, the dienol could serve as a precursor for tandem reactions, where an initial transformation, such as an oxidation or a metathesis, triggers a subsequent cyclization or rearrangement. nih.gov Exploring these possibilities could significantly expand the synthetic utility of this chiral building block.
Integration with Automated Synthesis and Flow Chemistry Platforms
Automated synthesis and flow chemistry are revolutionizing the way organic molecules are prepared, offering advantages in terms of reproducibility, scalability, and safety. syrris.com Integrating the synthesis of this compound into such platforms would be a significant step forward. nih.govrsc.orgacs.org
Future efforts could focus on developing a continuous flow process for the asymmetric synthesis of the target dienol. nih.gov This could involve the use of immobilized chiral catalysts or enzymes packed in a column reactor. nih.gov A multi-step flow system could even be envisaged, where the crude product from one reaction step is directly fed into the next, minimizing purification and handling steps. acs.org This would not only make the synthesis more efficient but also facilitate the rapid generation of analogues for structure-activity relationship studies.
Advanced In Silico Studies for Rational Design and Mechanistic Understanding
Computational chemistry provides a powerful tool for understanding reaction mechanisms and predicting stereochemical outcomes. bohrium.comnih.govresearchgate.net The application of advanced in silico methods will be crucial for the rational design of catalysts and for elucidating the intricate details of the reactions involved in the synthesis of this compound.
Density Functional Theory (DFT) calculations can be employed to model the transition states of potential catalytic cycles, providing insights into the origins of stereoselectivity. nih.gov This knowledge can then be used to rationally design more effective chiral ligands or to optimize reaction conditions. chemrxiv.org Furthermore, computational screening of virtual catalyst libraries could accelerate the discovery of new and improved synthetic methods.
Q & A
Basic Research Questions
Q. What established synthetic routes are available for (3S,4S)-3-Methylnona-1,5-dien-4-ol, and how are stereochemical outcomes controlled?
- Methodological Answer : Enantioselective synthesis typically employs chiral catalysts (e.g., Sharpless epoxidation or Noyori hydrogenation analogs) to install stereocenters. Protecting groups (e.g., silyl ethers for the hydroxyl group) may prevent undesired side reactions. Key steps include cross-metathesis for diene formation and Grignard additions for chain elongation. Characterization via chiral HPLC or optical rotation confirms enantiopurity .
Q. Which spectroscopic techniques are optimal for characterizing the stereochemistry of this compound?
- Methodological Answer :
- NMR : Use 2D techniques (COSY, NOESY) to confirm spatial proximities and coupling constants (e.g., for double bond geometry).
- IR : Identify hydroxyl stretching frequencies (~3200–3600 cm) and conjugated diene absorption (~1600 cm).
- Chiral Analysis : Compare experimental optical rotation with literature values or use chiral shift reagents in NMR .
Q. How does the diene structure influence the compound’s stability and reactivity under varying conditions?
- Methodological Answer : The conjugated 1,5-diene system may undergo Diels-Alder reactions or oxidation. Steric hindrance from the 3-methyl group can slow nucleophilic attacks. Stability tests (e.g., thermal gravimetric analysis or accelerated degradation studies under light/heat) assess decomposition pathways. Reactivity is monitored via TLC or in situ FTIR .
Q. What best practices ensure proper handling and storage of this compound?
- Methodological Answer : Store under inert atmosphere (argon/nitrogen) at –20°C to prevent oxidation. Use amber vials to avoid photodegradation. Conduct periodic purity checks via GC-MS or HPLC. Stabilizers like BHT (butylated hydroxytoluene) may inhibit radical-mediated degradation .
Advanced Research Questions
Q. How can computational chemistry predict stereochemical outcomes in asymmetric synthesis of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculates transition-state energies to predict enantioselectivity. Molecular dynamics simulations model solvent effects on reaction pathways. Compare computed NMR chemical shifts (via GIAO method) with experimental data to validate configurations .
Q. What strategies resolve contradictions in reported spectral data (e.g., NMR, IR) for this compound?
- Methodological Answer :
- Sample Purity : Recrystallize or use preparative HPLC to isolate impurities.
- Solvent Effects : Re-run NMR in deuterated solvents (CDCl, DMSO-d) to assess shifts.
- Cross-Validation : Compare with computational predictions (e.g., ACD/Labs or ChemDraw simulations) .
Q. How can kinetic vs. thermodynamic control optimize multi-step synthesis?
- Methodological Answer :
- Low Temperatures : Favor kinetic products (e.g., selective epoxidation).
- High Temperatures/Polar Solvents : Promote thermodynamic stabilization (e.g., conjugated diene formation).
- Catalyst Screening : Test transition-metal catalysts (e.g., Ru or Pd) for regioselective outcomes .
Q. What limitations exist in current catalytic systems for enantioselective synthesis, and how can they be addressed?
- Methodological Answer :
- Catalyst Design : Modify ligand frameworks (e.g., BINAP derivatives) to enhance steric/electronic tuning.
- Reaction Engineering : Use flow chemistry to improve heat/mass transfer in exothermic steps.
- High-Throughput Screening : Employ robotics to test catalyst libraries under varying conditions .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
